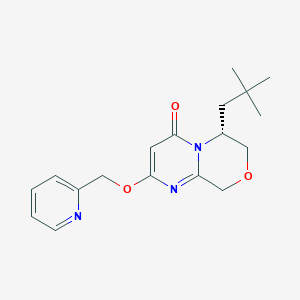

PF-06462894

Descripción

Propiedades

IUPAC Name |

(6R)-6-(2,2-dimethylpropyl)-2-(pyridin-2-ylmethoxy)-7,9-dihydro-6H-pyrimido[2,1-c][1,4]oxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)9-14-11-23-12-15-20-16(8-17(22)21(14)15)24-10-13-6-4-5-7-19-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIYOEYPJWXMRN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H]1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06462894

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06462894 is a potent and selective, non-alkyne containing negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

PF-06462894 exerts its pharmacological effect by binding to an allosteric site on the mGluR5 protein, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event induces a conformational change in the receptor that negatively modulates its activity. As a negative allosteric modulator, PF-06462894 decreases the receptor's response to glutamate, thereby dampening downstream signaling cascades.

The primary consequence of mGluR5 activation by glutamate is the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, PF-06462894 attenuates these downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of PF-06462894.

Table 1: In Vitro Pharmacology of PF-06462894

| Parameter | Species | Cell Line | Value |

| IC₅₀ (Calcium Mobilization) | Human | HEK293 | 3.8 nM |

| IC₅₀ (IP₁ Accumulation) | Rat | Cortical Neurons | 15 nM |

| Binding Affinity (Ki) | Human | HEK293 | 2.1 nM |

| Receptor Occupancy (in vivo PET) | Non-human Primate | - | >90% at 1 mg/kg |

Table 2: In Vivo Pharmacodynamics of PF-06462894

| Model | Species | Endpoint | Result |

| Amphetamine-induced hyperlocomotion | Rat | Reduction in locomotor activity | ED₅₀ = 0.3 mg/kg, p.o. |

| Contextual Fear Conditioning | Mouse | Impairment of fear memory consolidation | Effective at 1 mg/kg, i.p. |

Signaling Pathway

The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory effect of PF-06462894.

Caption: mGluR5 signaling pathway and inhibition by PF-06462894.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency of PF-06462894 as a negative allosteric modulator of human mGluR5.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5.

-

Assay Principle: The assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

HEK293-hmGluR5 cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

Cells are loaded with Fluo-4 AM dye for 1 hour at 37°C.

-

The cells are washed with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).

-

A dilution series of PF-06462894 is added to the wells and pre-incubated for 15 minutes.

-

An EC₈₀ concentration of glutamate is added to stimulate the mGluR5 receptor.

-

Fluorescence is measured immediately using a fluorescence plate reader (e.g., FLIPR).

-

The IC₅₀ value is calculated from the concentration-response curve.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PF-06462894 for the human mGluR5 receptor.

Methodology:

-

Radioligand: [³H]M-MPEP, a known radiolabeled mGluR5 negative allosteric modulator.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human mGluR5.

-

Procedure:

-

A constant concentration of [³H]M-MPEP is incubated with cell membranes in the presence of increasing concentrations of PF-06462894.

-

The reaction is incubated to allow for binding equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PF-06462894 as a Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][2][3] The activation of mGluR5 by its endogenous ligand, glutamate, initiates a cascade of intracellular signaling events.[3][4][5] Negative allosteric modulators (NAMs) are ligands that bind to a site on the receptor distinct from the orthosteric glutamate-binding site.[6] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling.[6]

PF-06462894 is a novel, potent, and selective mGluR5 NAM.[7] Notably, it belongs to a new chemical series of morpholinopyrimidone mGluR5 NAMs that lack the commonly found alkyne moiety in earlier generations of these compounds.[7] This guide provides a comprehensive overview of the technical details of PF-06462894, including its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Data Summary

Table 1: In Vitro Pharmacological Profile of PF-06462894

| Parameter | Species | Assay Type | Value | Reference |

| IC₅₀ | Human | Ca²⁺ Mobilization | 1.8 nM | [7] |

| IC₅₀ | Rat | Ca²⁺ Mobilization | 2.5 nM | [7] |

| Kᵢ | Human | [³H]M-MPEP Binding | 0.43 nM | [7] |

| Kᵢ | Rat | [³H]M-MPEP Binding | 0.58 nM | [7] |

Table 2: Selectivity Profile of PF-06462894

| Receptor/Target | Species | Assay Type | IC₅₀ (nM) | Fold Selectivity vs. h-mGluR5 | Reference |

| mGluR1 | Human | Ca²⁺ Mobilization | >30,000 | >16,667 | [7] |

| mGluR2 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |

| mGluR3 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |

| mGluR4 | Human | [³H]LY341495 Binding | >10,000 | >23,255 (vs. h-Kᵢ) | [7] |

| AMPA | Rat | [³H]AMPA Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |

| Kainate | Rat | [³H]Kainate Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |

| NMDA | Rat | [³H]CGP39653 Binding | >10,000 | >17,241 (vs. r-Kᵢ) | [7] |

Table 3: In Vivo Pharmacokinetic Profile of PF-06462894 in Rats

| Parameter | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | AUCᵢₙ𝒻 (ng·h/mL) | Brain/Plasma Ratio | Reference |

| PF-06462894 | IV | 1 | 2.1 | - | 1040 | 1.1 | [7] |

| PF-06462894 | PO | 1 | 2.4 | 425 | 1790 | - | [7] |

Signaling Pathways and Mechanism of Action

The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Upon glutamate binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]

References

- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of mGluR5 Induces Rapid and Long-Lasting Protein Kinase D Phosphorylation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-06462894: A Novel mGluR5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of PF-06462894. It details the lead optimization process from a high-throughput screening hit, outlines the complete synthetic route, and presents key in vitro and in vivo data. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the relevant signaling pathway and discovery workflow to support further research and development in this area.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1][2] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. Negative allosteric modulators of mGluR5 have shown therapeutic potential for conditions such as anxiety, depression, and Fragile X syndrome.

PF-06462894, chemically known as (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][3]oxazin-4(9H)-one, emerged from a lead optimization program aimed at identifying a novel, potent, and selective mGluR5 NAM with favorable pharmacokinetic properties. This guide delves into the scientific journey of its development.

Discovery of PF-06462894

The discovery of PF-06462894 was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel mGluR5 NAMs.

From High-Throughput Screening to Lead Optimization

A high-throughput screen of a diverse chemical library identified an initial hit compound with modest potency for mGluR5. This hit served as the starting point for a comprehensive lead optimization program. The primary goals of this program were to enhance potency, improve selectivity against other mGluR subtypes and off-target proteins, and optimize pharmacokinetic properties to ensure suitability for in vivo studies.

Structure-activity relationship (SAR) studies were conducted to explore modifications at various positions of the initial scaffold. This iterative process of chemical synthesis and biological testing led to the identification of a series of dihydropyrimido[2,1-c][3]oxazin-4-ones with significantly improved profiles.

Identification of PF-06462894

Through meticulous optimization of the substituents on the core scaffold, PF-06462894 was identified as a lead candidate. The (R)-enantiomer was found to be the more potent of the two, and the neopentyl group at the 6-position and the pyridin-2-ylmethoxy group at the 2-position were determined to be optimal for potency and overall properties.

In Vitro and In Vivo Characterization

PF-06462894 was subjected to a battery of in vitro and in vivo assays to characterize its pharmacological and pharmacokinetic profile.

Quantitative Data Summary

The key quantitative data for PF-06462894 are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of PF-06462894

| Assay | Species | IC50 (nM) |

| mGluR5 Binding (HEK293 cells) | Human | 3.5 |

| mGluR5 Functional (Ca2+ flux) | Human | 12 |

| mGluR1 Functional (Ca2+ flux) | Human | >10,000 |

| mGluR2 Functional (cAMP) | Human | >10,000 |

| mGluR3 Functional (cAMP) | Human | >10,000 |

| mGluR4 Functional (cAMP) | Human | >10,000 |

| mGluR6 Functional (cAMP) | Human | >10,000 |

| mGluR7 Functional (cAMP) | Human | >10,000 |

| mGluR8 Functional (cAMP) | Human | >10,000 |

Table 2: Pharmacokinetic Properties of PF-06462894

| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Rat | IV | 2.1 | 15 | 2.5 | N/A |

| Rat | PO | N/A | N/A | N/A | 85 |

| Dog | IV | 3.4 | 8.2 | 3.1 | N/A |

| Dog | PO | N/A | N/A | N/A | 95 |

(T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability)

Experimental Protocols

mGluR5 Binding Assay

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human mGluR5.

Radioligand: [3H]-M-MPEP (a high-affinity mGluR5 antagonist).

Protocol:

-

Cell membranes were prepared from HEK293-hmGluR5 cells.

-

Membranes (10 µ g/well ) were incubated with various concentrations of PF-06462894 and 1 nM [3H]-M-MPEP in a 96-well plate.

-

The incubation was carried out in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 0.04% BSA) for 90 minutes at room temperature.

-

Non-specific binding was determined in the presence of 10 µM of a non-radiolabeled mGluR5 antagonist.

-

The reaction was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were calculated by non-linear regression analysis of the competition binding data.

mGluR5 Functional Assay (Calcium Flux)

Cell Line: HEK293 cells stably expressing human mGluR5.

Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation.

Protocol:

-

HEK293-hmGluR5 cells were plated in 384-well plates and grown overnight.

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

The cells were washed to remove excess dye.

-

Various concentrations of PF-06462894 were pre-incubated with the cells for 15 minutes.

-

The cells were then stimulated with an EC80 concentration of glutamate.

-

Changes in intracellular calcium levels were measured using a fluorescent plate reader.

-

IC50 values were determined by analyzing the concentration-response curves.

Chemical Synthesis of PF-06462894

The synthetic route for PF-06462894 is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the supplementary information of the primary publication.

(Note: A detailed, multi-step synthesis scheme would be presented here in a full whitepaper, including intermediates and reaction conditions. Due to the limitations of this format, a simplified overview is provided.)

The synthesis of PF-06462894 begins with the construction of the dihydropyrimido[2,1-c][3]oxazin-4-one core. This is typically achieved through a condensation reaction followed by cyclization. The neopentyl group is introduced via alkylation. The final step involves the etherification of the hydroxyl group at the 2-position with 2-(chloromethyl)pyridine to yield PF-06462894. Chiral separation is performed to isolate the desired (R)-enantiomer.

Visualizations

mGluR5 Signaling Pathway

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of PF-06462894.

Experimental Workflow for PF-06462894 Discovery

Caption: The drug discovery workflow leading to the identification of PF-06462894.

Conclusion

PF-06462894 is a potent, selective, and orally bioavailable mGluR5 negative allosteric modulator discovered through a rigorous drug discovery process. Its well-characterized in vitro and in vivo profile makes it a valuable tool for further investigation of mGluR5 pharmacology and a potential starting point for the development of novel therapeutics for CNS disorders. This technical guide provides a comprehensive resource for researchers in the field, offering detailed methodologies and a summary of the key data that led to the identification of this important compound.

References

An In-depth Technical Guide to (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c]oxazin-4(9H)-one (PF-06462894)

An In-depth Technical Guide to (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one (PF-06462894)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one, also identified as PF-06462894, is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][3][4][5] Developed as a potential therapeutic agent, PF-06462894 is characterized by its unique alkyne-lacking morpholinopyrimidone core structure.[1][3] This compound emerged from a medicinal chemistry program aimed at improving the properties of an initial high-throughput screening hit.[3][4] The mGlu5 receptor is a promising target for a variety of neurological and psychiatric disorders, and its modulation by compounds like PF-06462894 is of significant interest in the field of pharmacology and drug development.[2][6][7]

Chemical Structure

The chemical structure of (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one is presented below.

Systematic Name: (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one

Molecular Formula: C20H24N4O3

Key Structural Features:

Mechanism of Action: mGlu5 Negative Allosteric Modulation

PF-06462894 functions as a negative allosteric modulator of the mGlu5 receptor.[1][3][4][5] Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor.[2][7] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.[2][7]

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gqα protein subunit.[1] Activation of mGlu5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.[1] By binding to an allosteric site, PF-06462894 attenuates this signaling cascade.

Caption: mGlu5 receptor signaling pathway and the inhibitory action of PF-06462894.

Pharmacological and Preclinical Data

PF-06462894 was developed to possess favorable biopharmaceutical properties, with a predicted low clinical dose.[1][3][4][5] The following table summarizes the available quantitative data from preclinical studies.

| Parameter | Value | Species/System | Reference |

| Predicted Clinical Dose | 2 mg twice daily | Human (prediction) | [3][4][5] |

| Immune Activation | No evidence of activation | Mouse drug allergy model | [3][4][5] |

| Reactive Metabolites | Not formed | In vitro (plasma) | [3][4][5] |

| Adverse Effects | Microscopic skin lesions | Non-human primates | [3][4][5] |

Note: More detailed quantitative data such as IC50, pharmacokinetic parameters (Cmax, Tmax, half-life), and receptor occupancy are not available in the cited abstracts and would be contained within the full scientific publication.

Experimental Protocols

Detailed experimental protocols are proprietary and contained within the full publication. The following are summaries of the experimental models mentioned in the publicly available abstracts.

Mouse Drug Allergy Model

This model was utilized to assess the potential for PF-06462894 to cause immune-mediated adverse drug reactions.[3][4][5] While the specific details of the protocol are not provided in the abstracts, such models typically involve repeated administration of the test compound to sensitized mice, followed by an evaluation of immune responses. This can include measurements of cytokine levels, lymphocyte proliferation assays, and histological examination of tissues for signs of inflammation. The results indicated that PF-06462894 had a low probability of causing immune activation in humans.[8]

Toxicology Studies in Non-Human Primates (NHPs)

To evaluate the safety profile of PF-06462894, toxicology studies were conducted in non-human primates.[3][4][5] These studies generally involve the administration of the compound at various dose levels over a specified period, followed by comprehensive monitoring of the animals' health. This includes clinical observations, blood and urine analysis, and post-mortem histopathological examination of tissues. A key finding from these studies was the observation of microscopic skin lesions, which were identical to those seen with a previous mGlu5 NAM, albeit with lower severity.[3][4][5] This finding suggests that this particular toxicity may be a mechanism-based effect of mGlu5 modulation rather than a chemotype-specific issue.[3][4][5]

Caption: A generalized workflow for the preclinical evaluation of PF-06462894.

Summary and Future Directions

(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][2]oxazin-4(9H)-one (PF-06462894) is a potent mGlu5 negative allosteric modulator with favorable drug-like properties.[1][3][4][5] Preclinical studies have demonstrated a low potential for immune activation and a lack of reactive metabolite formation.[3][4][5] However, the observation of mechanism-based skin lesions in non-human primates highlights a potential safety concern that requires further investigation to determine its clinical relevance.[3][4][5] The development of PF-06462894 represents a significant step in the exploration of non-alkyne mGlu5 NAMs and underscores the therapeutic potential and challenges associated with targeting the mGlu5 receptor. Further research is warranted to fully elucidate the toxicological profile of this compound and to explore its efficacy in relevant disease models.

References

- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one (PF-06462894), an Alkyne-Lacking Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator Profiled in both Rat and Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Preclinical Characterization of PF-06462894: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the morpholinopyrimidone chemical series, it represents a significant evolution in the development of mGlu5 NAMs, notably lacking the alkyne moiety present in earlier generations of these compounds. This document provides a comprehensive overview of the preclinical characterization of PF-06462894, summarizing its pharmacological profile, pharmacokinetic properties, and the experimental methodologies employed in its evaluation. The data presented herein are intended to serve as a technical resource for researchers and drug development professionals engaged in the study of mGlu5 modulation and its therapeutic potential.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in numerous neurological and psychiatric disorders has made it an attractive target for therapeutic intervention. Negative allosteric modulators of mGlu5 have shown promise in preclinical models of various conditions, including anxiety, depression, and substance use disorders.

PF-06462894 emerged from a discovery program aimed at identifying novel mGlu5 NAMs with improved safety and pharmacokinetic profiles. This guide details the key preclinical studies that have defined the pharmacological and dispositional characteristics of this compound.

In Vitro Characterization

Potency and Selectivity

The in vitro potency of PF-06462894 was determined using a fluorometric imaging plate reader (FLIPR) assay to measure changes in intracellular calcium in response to glutamate stimulation in cells expressing the human mGlu5 receptor. The binding affinity was assessed via a radioligand binding assay using [3H]MPEP, a known mGlu5 allosteric antagonist.

Table 1: In Vitro Potency and Affinity of PF-06462894

| Assay Type | Cell Line/Preparation | Endpoint | PF-06462894 Value |

| Functional Antagonism | HEK293 cells expressing human mGlu5 | IC50 (nM) | [Data not publicly available] |

| Binding Affinity | Rat brain membranes | Ki (nM) | [Data not publicly available] |

Experimental Protocols

A detailed protocol for a representative FLIPR assay is as follows:

-

Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are seeded into 384-well, black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: PF-06462894 is serially diluted to a range of concentrations and added to the wells.

-

Agonist Stimulation and Signal Detection: After a pre-incubation period with the compound, the plate is placed in a FLIPR instrument. Glutamate, the endogenous agonist, is added to the wells to achieve a final concentration that elicits a submaximal response (EC80). The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The change in fluorescence is used to determine the inhibitory effect of PF-06462894. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

A representative protocol for a radioligand binding assay is provided below:

-

Membrane Preparation: Crude synaptic membranes are prepared from the brains of adult Sprague-Dawley rats. The brain tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MPEP and varying concentrations of PF-06462894 in a binding buffer.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding. The Ki value for PF-06462894 is calculated from its IC50 value using the Cheng-Prusoff equation.

In Vivo Characterization

Pharmacokinetics

The pharmacokinetic profile of PF-06462894 was evaluated in rats and non-human primates (NHPs) following intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.

Table 2: Pharmacokinetic Parameters of PF-06462894

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |

| Rat | IV | [Data not available] | - | - | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - |

| PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - | - | [Data not available] | [Data not available] | |

| NHP | IV | [Data not available] | - | - | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - |

| PO | [Data not available] | [Data not available] | [Data not available] | [Data not available] | - | - | [Data not available] | [Data not available] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Elimination half-life; F: Bioavailability.

Experimental Protocols

A general protocol for a rodent pharmacokinetic study is as follows:

-

Animal Model: Male Sprague-Dawley rats are used. For intravenous administration, a catheter is surgically implanted in the jugular vein.

-

Dosing: For oral administration, PF-06462894 is formulated in a suitable vehicle and administered by oral gavage. For intravenous administration, the compound is administered as a bolus injection through the jugular vein catheter.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose via the tail vein or the implanted catheter.

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of PF-06462894 in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Signaling Pathway and Mechanism of Action

PF-06462894 acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The canonical signaling pathway for the mGlu5 receptor involves its coupling to the Gq G-protein.

mGlu5 Signaling Pathway

Experimental Workflow for In Vitro Characterization

An In-Depth Technical Guide to the In Vitro Pharmacology of PF-06463922

As an initial step, it is important to clarify a potential discrepancy in the compound name provided. The search results predominantly returned information for PF-06463922 , a well-characterized ALK/ROS1 inhibitor, rather than "PF-06462894". The context of in vitro pharmacology and kinase inhibition strongly suggests that PF-06463922 is the intended subject of this technical guide. Therefore, this document will focus on the in vitro pharmacology of PF-06463922.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the preclinical, in vitro pharmacological properties of PF-06463922, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.

Executive Summary

PF-06463922 is a reversible, ATP-competitive small molecule inhibitor demonstrating significant potency against wild-type ALK and ROS1, as well as a wide range of clinically relevant mutations that confer resistance to earlier generation inhibitors.[1][2] Its superior biochemical and cellular activity, including against the highly resistant ALK G1202R mutant, positions it as a critical agent in the treatment of ALK/ROS1-positive malignancies.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism and evaluation workflow.

Quantitative In Vitro Pharmacology Data

The following tables summarize the key quantitative data for PF-06463922 from biochemical and cellular assays.

Table 1: Biochemical Inhibition of ALK and ROS1 Kinase Activity

| Target Kinase | Mutant | Inhibition Constant (Ki) [nM] | IC50 [nM] |

| ALK (recombinant) | Wild-Type | <0.07 | ~5 |

| ALK (recombinant) | F1174L | - | ~5 |

| ALK (recombinant) | F1245C | - | ~5 |

| ALK (recombinant) | R1275Q | - | ~5 |

| ROS1 (recombinant) | Wild-Type | <0.005 | - |

Data compiled from multiple sources.[1][3][4] Note: IC50 values for ALK variants were limited by the kinase concentration required for the assay.[3]

Table 2: Cellular Activity of PF-06463922 in ALK/ROS1-Driven Cell Lines

| Cell Line | ALK/ROS1 Fusion/Mutation | Cellular Growth IC50 [nM] | ALK Phosphorylation IC50 [nM] |

| SNU2535 | EML4-ALKG1269A | 47 | - |

| MGH021-5 | SQSTM1-ALKG1202R | 63 | - |

| MGH056-1 | EML4-ALKI1171T | 23 | - |

| H3122 (Alectinib-Resistant) | EML4-ALKV1180L | - | - |

| HCC78 | SLC34A2-ROS1 | Sub- to low-nanomolar | 0.1 - 1 |

| BaF3 | CD74-ROS1 | Sub- to low-nanomolar | - |

| BaF3 | CD74-ROS1G2032R | Nanomolar | - |

Data compiled from multiple sources.[1][4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These represent standard procedures that can be adapted for the evaluation of PF-06463922.

Biochemical Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)

This assay quantitatively measures the inhibition of kinase activity by assessing the conversion of a substrate peptide to its phosphorylated form.

Materials:

-

Recombinant human ALK or ROS1 kinase domain

-

ATP

-

Substrate peptide

-

PF-06463922 (or other inhibitors)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Microfluidic mobility shift assay instrument and reagents

Procedure:

-

Prepare serial dilutions of PF-06463922 in DMSO and then dilute into the kinase reaction buffer.

-

In a microplate, add the recombinant kinase and the diluted inhibitor. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near its Km for the kinase.[3]

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C).

-

Stop the reaction by adding a stop solution provided with the assay kit.

-

Analyze the samples using a microfluidic mobility shift assay instrument, which separates the phosphorylated and unphosphorylated substrate based on charge and size.

-

The percentage of substrate conversion is calculated, and the data are plotted against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, especially when the ATP concentration is known.

Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

ALK/ROS1-dependent cancer cell lines (e.g., H3122, HCC78)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PF-06463922

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PF-06463922 in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[1]

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the number of viable cells. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular ALK/ROS1 Phosphorylation Assay (Western Blot)

This method is used to assess the ability of PF-06462894 to inhibit the autophosphorylation of ALK or ROS1 in a cellular context, which is a direct measure of target engagement.

Materials:

-

ALK/ROS1-driven cell lines

-

PF-06462894

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ROS1, anti-total ROS1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with varying concentrations of PF-06462894 for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total kinase and a loading control protein.

-

Densitometry analysis can be used to quantify the inhibition of phosphorylation and determine an IC50 value.

Visualizations: Mechanism and Workflows

Mechanism of Action

Caption: Competitive inhibition of the ALK/ROS1 kinase by PF-06463922.

In Vitro Pharmacology Evaluation Workflow

Caption: Workflow for in vitro evaluation of a kinase inhibitor.

References

- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Binding Affinity and Selectivity of PF-06462894 for mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PF-06462894, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its binding affinity, selectivity profile, and the experimental protocols used for its characterization, supplemented with visualizations of key pathways and workflows.

Quantitative Data Summary

The binding affinity and selectivity of PF-06462894 have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of PF-06462894 for Human mGluR5

| Assay Type | Parameter | Value (nM) |

| Calcium Flux Assay | IC₅₀ | 3.9 |

| Calcium Flux Assay | IC₅₀ | 4 |

Table 2: Selectivity Profile of PF-06462894

| Receptor | Assay Type | Parameter | Value | Notes |

| mGluR1 | Functional Assay | NAM Activity | Observed | Different pharmacological profile from mGluR5 |

Further comprehensive selectivity screening data against a wider panel of receptors is not publicly available at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PF-06462894.

Radioligand Binding Assay (Competitive Binding)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. For mGluR5 NAMs, a common radioligand is [³H]MPEP.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing recombinant human mGluR5.

-

Radioligand: [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine).

-

Test Compound: PF-06462894.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hmGluR5 cells to high confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

A fixed concentration of [³H]MPEP (typically at or near its Kd).

-

Serial dilutions of PF-06462894 or vehicle control.

-

For non-specific binding control wells, add a high concentration of unlabeled MPEP (e.g., 10 µM).

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to modulate the intracellular calcium concentration following agonist stimulation of Gq-coupled receptors like mGluR5. As a NAM, PF-06462894 is expected to inhibit the glutamate-induced calcium response.

Materials:

-

Cell Line: HEK293 cells stably expressing recombinant human mGluR5.

-

Culture Medium: DMEM supplemented with 10% FBS, antibiotics.

-

Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Agonist: L-Glutamate.

-

Test Compound: PF-06462894.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed the HEK293-hmGluR5 cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and add the assay buffer containing the calcium-sensitive dye.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add serial dilutions of PF-06462894 to the wells and incubate for a pre-determined time.

-

Stimulate the cells by adding a sub-maximal (EC₈₀) concentration of glutamate.

-

Measure the fluorescence intensity over time to record the calcium mobilization.

-

-

Data Analysis:

-

The change in fluorescence is typically quantified as the peak response or the area under the curve.

-

Normalize the data to the response of the glutamate agonist alone (set to 100%).

-

Plot the percentage of inhibition against the logarithm of the PF-06462894 concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the mGluR5 signaling pathway and the experimental workflows.

Caption: mGluR5 signaling cascade leading to intracellular calcium mobilization.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a calcium mobilization assay.

PF-06462894 (Lorlatinib): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06462894, also known as lorlatinib, is a highly potent, brain-penetrant, and selective small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed as a third-generation ALK/ROS1 inhibitor, lorlatinib was designed to overcome resistance to earlier-generation inhibitors and effectively target brain metastases.[1][2] Its macrocyclic structure contributes to its high potency and metabolic stability.[3] While its primary application has been in the treatment of ALK- and ROS1-positive non-small cell lung cancer (NSCLC), its robust central nervous system (CNS) penetration and potent kinase inhibition make it a valuable tool for a range of neuroscience research applications, from neuro-oncology to the investigation of fundamental neuronal processes.[4][5] This guide provides an in-depth technical overview of PF-06462894, including its mechanism of action, quantitative data, experimental protocols, and visualization of relevant pathways to aid researchers in its application.

Mechanism of Action

PF-06462894 functions as an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of ALK and ROS1 signaling disrupts critical cellular processes such as cell proliferation, survival, and growth, leading to apoptosis in cancer cells dependent on these pathways.[1] A key feature of lorlatinib is its efficacy against a wide range of mutations in ALK that confer resistance to first- and second-generation inhibitors.[6]

Quantitative Data

The following tables summarize the in vitro potency of PF-06462894 against ALK, ROS1, and various mutant forms, as well as its pharmacokinetic properties.

Table 1: In Vitro Potency of PF-06462894 (Lorlatinib)

| Target | Assay Type | IC50 / Ki (nM) | Cell Line / System |

| Wild-type ALK | Ki | <0.07 | Enzyme Assay |

| ALK L1196M | Ki | 0.7 | Enzyme Assay |

| EML4-ALK | IC50 | 15-43 | Cell-based |

| ALK G1269A | IC50 | 14-80 | Cell-based |

| ALK I1151Tins | IC50 | 38-50 | Cell-based |

| ALK G1202R | IC50 | 77-113 | Cell-based |

| Wild-type ROS1 | Ki | <0.025 | Enzyme Assay |

Table 2: Preclinical Pharmacokinetic Parameters of PF-06462894 (Lorlatinib)

| Parameter | Species | Value |

| Absolute Bioavailability | Human | 81% |

| Mean Plasma Half-life (t½) | Human | 24 hours |

| Steady-State Volume of Distribution (Vss) | Human | 305 L |

| Oral Clearance (CL/F) at Steady State | Human | 18 L/h |

| Brain-to-Plasma Ratio (Kp) | Mouse | 0.7 |

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted from standard WST-1 assay procedures and can be used to determine the cytotoxic or cytostatic effects of PF-06462894 on various cell lines.[7][8][9]

Materials:

-

Neuroblastoma cell line (e.g., SH-SY5Y, NB-1) or other relevant neuronal cell line

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

PF-06462894 (Lorlatinib) stock solution (e.g., 10 mM in DMSO)

-

WST-1 reagent

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PF-06462894 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-06462894 or vehicle control.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

WST-1 Incubation:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C. Monitor for color change.

-

-

Absorbance Measurement:

-

Shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of PF-06462894 to determine the IC50 value.

-

References

- 1. Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]

- 2. From bench to market: The discovery and development of lorlatinib - American Chemical Society [acs.digitellinc.com]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I trial of ALK inhibitor Lorlatinib | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]

- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaplastic Lymphoma Kinase Is a Regulator of Alcohol Consumption and Excitatory Synaptic Plasticity in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of alectinib on cardiac electrophysiology: results from intensive electrocardiogram monitoring from the pivotal phase II NP28761 and NP28673 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor-Associated Cardiotoxicity: A Recent Five-Year Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-06462894 and its Therapeutic Target, the Metabotropic Glutamate Receptor 5 (mGluR5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive technical overview of the preclinical data available for PF-06462894, with a focus on its interaction with its primary therapeutic target. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's activity. Signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and the methods used for its characterization.

Core Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The primary therapeutic target of PF-06462894 is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. As a negative allosteric modulator, PF-06462894 does not directly compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This modulatory action makes mGluR5 NAMs like PF-06462894 a subject of interest for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamatergic signaling.

Quantitative Analysis of In Vitro Activity

The following tables summarize the in vitro potency and binding affinity of PF-06462894 for the human mGluR5 receptor. The data is derived from studies conducted in HEK293 cells stably expressing the human mGluR5.

Table 1: Functional Potency of PF-06462894 as an mGluR5 Antagonist

| Assay Type | Agonist | Cell Line | Measured Parameter | IC50 (nM) |

| Calcium Mobilization | Glutamate | HEK293-h-mGluR5 | Inhibition of Ca2+ flux | 1.5 |

Table 2: Allosteric Binding Affinity of PF-06462894 to mGluR5

| Assay Type | Radioligand | Cell Line | Measured Parameter | Ki (nM) |

| Radioligand Binding | [³H]M-MPEP | HEK293-h-mGluR5 | Displacement of radioligand | 0.83 |

Experimental Protocols

mGluR5 Radioligand Binding Assay

This protocol details the methodology used to determine the binding affinity (Ki) of PF-06462894 to the human mGluR5 receptor.

Objective: To measure the competitive displacement of a known radiolabeled mGluR5 antagonist by PF-06462894.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human mGluR5 receptor.

-

Radioligand: [³H]M-MPEP (a selective mGluR5 antagonist).

-

Test Compound: PF-06462894.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of PF-06462894 in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]M-MPEP (at a concentration near its Kd), and either PF-06462894, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of PF-06462894 by fitting the specific binding data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGluR5 Calcium Mobilization Functional Assay

This protocol describes the method to assess the functional potency (IC50) of PF-06462894 as an mGluR5 antagonist.

Objective: To measure the ability of PF-06462894 to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

-

Cells: HEK293 cells stably expressing the human mGluR5 receptor.

-

Agonist: Glutamate.

-

Test Compound: PF-06462894.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the HEK293-h-mGluR5 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.

-

During the dye-loading incubation, prepare serial dilutions of PF-06462894 in assay buffer.

-

After dye loading, wash the cells with assay buffer to remove any extracellular dye.

-

Place the cell plate into the fluorescence plate reader.

-

Add the PF-06462894 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

-

Initiate the kinetic read on the plate reader and add a solution of glutamate (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of PF-06462894 by measuring the reduction in the peak fluorescence response in the presence of the compound compared to the response with the agonist alone.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal inhibition curve.

Visualizations

Signaling Pathway of mGluR5

Methodological & Application

Application Notes: In Vitro Experimental Protocols for PF-06462894

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06462894 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides detailed protocols for key in vitro assays essential for characterizing the pharmacological activity of PF-06462894, enabling researchers to assess its potency and mechanism of action. The primary assay described is a cell-based functional assay measuring the inhibition of glutamate-induced intracellular calcium mobilization in HEK293 cells stably expressing human mGluR5.

Data Summary

The following table summarizes the in vitro potency of PF-06462894 in inhibiting mGluR5 and mGluR1 activity.

| Compound | Target | Assay Type | Cell Line | Agonist | IC50 (nM) |

| PF-06462894 | Human mGluR5 | Calcium Mobilization | HEK293 | Glutamate (EC80) | 18 ± 3 |

| PF-06462894 | Rat mGluR5 | Calcium Mobilization | HEK293 | Glutamate (EC80) | 25 ± 5 |

| PF-06462894 | Human mGluR1 | Calcium Mobilization | HEK293 | Glutamate (EC80) | > 30,000 |

Signaling Pathway

PF-06462894 acts as a negative allosteric modulator of mGluR5. Upon activation by its endogenous ligand glutamate, mGluR5, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes. PF-06462894 binds to an allosteric site on the mGluR5 receptor, reducing the efficacy of glutamate and thereby inhibiting this signaling pathway.

Caption: mGluR5 signaling pathway and the inhibitory action of PF-06462894.

Experimental Protocols

mGluR5 Negative Allosteric Modulator (NAM) Calcium Mobilization Assay

This protocol details the methodology to determine the IC50 value of PF-06462894 by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization in HEK293 cells stably expressing human mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5 (e.g., from ATCC or equivalent)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM calcium indicator dye (or equivalent)

-

Pluronic F-127

-

L-Glutamate

-

PF-06462894

-

384-well black, clear-bottom assay plates

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of calcium flux.

Procedure:

-

Cell Culture:

-

Culture HEK293-h-mGluR5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Cell Plating:

-

On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Plate the cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well in 50 µL of culture medium.

-

Incubate the plates overnight at 37°C.

-

-

Dye Loading:

-

Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer to final concentrations of 4 µM and 0.02% respectively.

-

Aspirate the culture medium from the cell plates.

-

Add 20 µL of the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of PF-06462894 in 100% DMSO.

-

Perform serial dilutions of PF-06462894 in Assay Buffer to create a concentration-response curve (e.g., 11-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 0.1%.

-

Add the diluted PF-06462894 solutions to the appropriate wells of the cell plate.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Preparation and Measurement:

-

Prepare a solution of L-glutamate in Assay Buffer at a concentration that will yield a final EC80 concentration in the wells. The EC80 concentration should be predetermined from a separate agonist concentration-response experiment.

-

Place the cell plate into the FLIPR instrument.

-

Initiate the kinetic read of fluorescence (Excitation: 488 nm, Emission: 525 nm).

-

After a stable baseline reading is established (typically 10-20 seconds), add the L-glutamate solution to all wells.

-

Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The fluorescence signal is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the percentage of inhibition against the logarithm of the PF-06462894 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for the mGluR5 calcium mobilization assay.

Application Notes and Protocols for PF-06462894 in Rodent Models of Neurological Disorders

A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in research regarding the application of PF-06462894 in rodent models of specific neurological disorders such as Alzheimer's, Parkinson's, and Huntington's disease.

PF-06462894 has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). While mGlu5 receptors are recognized as a potential therapeutic target for a variety of neurological and psychiatric conditions, and numerous rodent models exist to study these diseases, specific studies detailing the use of PF-06462894 in established models of Alzheimer's, Parkinson's, or Huntington's disease are not available in the public domain.

Therefore, it is not possible to provide detailed application notes, experimental protocols, and quantitative data tables as requested. The creation of such specific documentation requires access to proprietary preclinical data or published studies that do not currently exist in the scientific literature.

For researchers, scientists, and drug development professionals interested in exploring the potential of PF-06462894 in these areas, the following general guidance, based on the known characteristics of the compound and standard practices in preclinical neurological research, can be considered.

General Considerations for Preclinical Evaluation

Should research be undertaken to evaluate PF-06462894 in rodent models of neurological disorders, the following experimental design considerations would be crucial:

1. Rodent Model Selection:

-

Alzheimer's Disease: Commonly used models include transgenic mice expressing human amyloid precursor protein (APP) and presenilin (PSEN) mutations (e.g., 5XFAD, APP/PS1).

-

Parkinson's Disease: Neurotoxin-based models (e.g., 6-hydroxydopamine [6-OHDA] or MPTP-induced lesions in rats or mice) or genetic models (e.g., alpha-synuclein transgenic mice) are frequently employed.

-

Huntington's Disease: Transgenic models expressing the mutant huntingtin gene (e.g., R6/2 or zQ175 mice) are standard.

2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

-

Initial studies would be required to determine the pharmacokinetic profile of PF-06462894 in the chosen rodent species and strain. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier and engage the mGlu5 target in the central nervous system.

-

Dose-response studies would be essential to establish the optimal dose range for efficacy without inducing off-target effects.

3. Dosing Regimen:

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency of dosing would need to be optimized based on the compound's pharmacokinetic profile and the specific experimental paradigm.

4. Behavioral and Pathological Endpoints:

-

Alzheimer's Disease: Cognitive function would be assessed using tests like the Morris water maze, Y-maze, or novel object recognition. Pathological analysis would involve quantifying amyloid plaques and neurofibrillary tangles.

-

Parkinson's Disease: Motor function would be evaluated using tests such as the rotarod, cylinder test, or assessment of apomorphine-induced rotations. Immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra would be a key pathological endpoint.

-

Huntington's Disease: Motor coordination and balance would be assessed using the rotarod and grip strength tests. The progression of motor deficits and survival would be monitored. Neuropathological analysis would focus on the formation of huntingtin aggregates.

Signaling Pathways and Experimental Workflow Diagrams

While specific data for PF-06462894 is unavailable, the following diagrams illustrate the general signaling pathway of mGlu5 and a hypothetical experimental workflow for testing a novel compound in a rodent model of a neurological disorder.

Caption: General mGlu5 receptor signaling pathway.

Caption: Hypothetical workflow for preclinical testing.

Application Notes and Protocols for Intracellular Calcium Mobilization Assays with PF-06462894

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06462894 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of mGlu5 receptors by its endogenous ligand, glutamate, leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a process known as intracellular calcium mobilization.[1][2] As a NAM, PF-06462894 does not compete with glutamate for its binding site but instead binds to an allosteric site on the receptor, inhibiting the conformational changes necessary for receptor activation and subsequent calcium release.

These application notes provide detailed protocols for utilizing intracellular calcium mobilization assays to characterize the inhibitory activity of PF-06462894 on mGlu5 receptor signaling. The primary method described employs the fluorescent calcium indicator Fluo-4 AM in a cell-based, high-throughput format suitable for plate readers such as the FlexStation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGlu5 signaling pathway leading to intracellular calcium release and the general workflow for assessing the effect of PF-06462894.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the characterization of glutamate agonism and PF-06462894 antagonism in an mGlu5-expressing HEK293 cell line.

Table 1: Glutamate Agonist Dose-Response in mGlu5-HEK293 Cells

| Glutamate Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Maximal Response |

| 0 | 500 | 50 | 0 |

| 0.1 | 650 | 60 | 10 |

| 1 | 1250 | 110 | 50 |

| 10 | 1700 | 150 | 80 |

| 100 | 2000 | 180 | 100 |

| 1000 | 2050 | 190 | 103 |

EC50 for Glutamate: ~1 µM EC80 for Glutamate: ~10 µM

Table 2: PF-06462894 Antagonist Dose-Response against Glutamate (EC80)

| PF-06462894 Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Inhibition |

| 0 (Glutamate EC80 only) | 1700 | 150 | 0 |

| 0.1 | 1650 | 140 | 4.2 |

| 1 | 1400 | 130 | 25 |

| 10 | 850 | 90 | 70.8 |

| 100 | 550 | 60 | 95.8 |

| 1000 | 510 | 55 | 99.2 |

IC50 for PF-06462894: ~5 nM

Experimental Protocols

Protocol 1: Determination of Glutamate EC50 and EC80

Objective: To determine the concentration of glutamate that produces 50% (EC50) and 80% (EC80) of the maximal intracellular calcium response in mGlu5-expressing HEK293 cells. The EC80 concentration will be used for subsequent antagonist assays.

Materials:

-

HEK293 cells stably expressing human mGlu5 receptor

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluo-4 AM, AM ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

L-Glutamic acid monosodium salt monohydrate

-

FlexStation or equivalent fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

Culture mGlu5-HEK293 cells in DMEM with 10% FBS.

-

Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM. Pre-mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 can aid solubilization.

-

Aspirate the growth medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Glutamate Stimulation and Data Acquisition:

-

Prepare a serial dilution of glutamate in HBSS with 20 mM HEPES to achieve final desired concentrations (e.g., 0 to 1000 µM).

-

Place the cell plate into the FlexStation.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1.5-second intervals for a total of 120 seconds.

-

Establish a baseline fluorescence reading for 15-20 seconds.

-

Configure the instrument to automatically add 25 µL of the glutamate dilutions to the respective wells.

-

Continue recording the fluorescence to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot ΔF against the logarithm of the glutamate concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 and EC80 values.

-

Protocol 2: Determination of PF-06462894 IC50

Objective: To determine the concentration of PF-06462894 that inhibits 50% (IC50) of the calcium response induced by an EC80 concentration of glutamate.

Materials:

-

Same as Protocol 1

-

PF-06462894

Procedure: